Cas no 1018127-22-4 (1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol)

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol
- 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
-
- Inchi: 1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-9-14(2)15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3
- InChI Key: WEUAACGHUVSDCD-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C(C)C(C)=C1)C(O)CN1C(CC)=NC2=CC=CC=C21
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3366-5647-30mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-20μmol |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-1mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-2μmol |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-10μmol |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-2mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-5mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-25mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-4mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3366-5647-50mg |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
1018127-22-4 | 90%+ | 50mg |
$160.0 | 2023-04-26 |
1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
2. Book reviews
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Recent Advances in the Study of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS: 1018127-22-4)
The compound 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS: 1018127-22-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique benzodiazolyl and dimethylphenoxy structural motifs, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic implications.
Recent studies have highlighted the synthetic pathways and optimization strategies for 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol. Researchers have developed efficient methods for its preparation, including multi-step organic synthesis involving key intermediates such as 2-ethyl-1H-benzimidazole and 3,4-dimethylphenol. The compound's structural complexity and the need for high purity have driven innovations in chromatographic purification techniques, ensuring its suitability for pharmacological evaluations. These advancements have facilitated the production of gram-scale quantities, enabling more extensive biological testing.
Pharmacological investigations have revealed that 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol exhibits promising activity in modulating specific biological targets. In vitro studies have demonstrated its affinity for certain receptors and enzymes, suggesting potential applications in neurological and inflammatory disorders. For instance, preliminary data indicate that the compound may act as a modulator of GABAergic signaling, which could have implications for the treatment of anxiety and epilepsy. Additionally, its anti-inflammatory properties have been explored in cell-based assays, showing inhibition of pro-inflammatory cytokines.
Further research has delved into the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified critical functional groups responsible for its biological effects, providing insights for future derivatization and optimization. Computational modeling and docking studies have also been employed to predict its binding modes with target proteins, offering a theoretical foundation for its observed activities. These findings are instrumental in guiding the design of next-generation analogs with enhanced potency and selectivity.
Despite these promising results, challenges remain in the development of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on improving the compound's pharmacokinetic profile through structural modifications and formulation strategies. Animal studies are currently underway to evaluate its efficacy and safety in vivo, with preliminary results expected to be published in the coming months.
In conclusion, 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing research. Future studies should aim to validate its therapeutic potential in disease models and explore its clinical applicability. The continued exploration of this compound and its derivatives may pave the way for novel treatments in areas such as neurology and immunology.
1018127-22-4 (1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol) Related Products
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 61389-26-2(Lignoceric Acid-d4)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)




